2-[(6-Methylpyrimidin-4-yl)amino]ethan-1-ol
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Overview
Description
2-[(6-Methylpyrimidin-4-yl)amino]ethan-1-ol is a chemical compound belonging to the class of aminopyrimidines. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 6th position and an amino group at the 4th position, which is further connected to an ethan-1-ol moiety. Aminopyrimidines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methylpyrimidin-4-yl)amino]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-dichloro-6-methylpyrimidine.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of one of the chlorine atoms with an amino group. This can be achieved by reacting 2,4-dichloro-6-methylpyrimidine with an appropriate amine under basic conditions.
Hydroxyethylation: The second step involves the introduction of the ethan-1-ol moiety. This can be done by reacting the intermediate with ethylene oxide or ethylene glycol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methylpyrimidin-4-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
2-[(6-Methylpyrimidin-4-yl)amino]ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-Methylpyrimidin-4-yl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication and repair, thereby exhibiting antitumor activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: This compound is structurally similar but lacks the ethan-1-ol moiety.
2-Amino-6-methylpyrimidin-4-ol: Another similar compound with a hydroxyl group at the 4th position instead of an amino group.
Uniqueness
2-[(6-Methylpyrimidin-4-yl)amino]ethan-1-ol is unique due to the presence of both an amino group and an ethan-1-ol moiety, which confer distinct chemical and biological properties. This combination allows for a broader range of chemical reactions and potential biological activities compared to its similar counterparts.
Properties
IUPAC Name |
2-[(6-methylpyrimidin-4-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-6-4-7(8-2-3-11)10-5-9-6/h4-5,11H,2-3H2,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDABIZXIJHEIHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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